Cas no 1105236-10-9 (methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate)

Methyl 4-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine moiety via an acetamido bridge, with a thiophene-2-sulfonyl substituent. This structure imparts unique reactivity and potential pharmacological properties, making it valuable in medicinal chemistry research. The thiophene sulfonyl group enhances electrophilic character, while the piperidine ring contributes to conformational flexibility. The methyl benzoate ester improves solubility and serves as a versatile synthetic handle for further derivatization. Its well-defined molecular architecture makes it suitable for studying structure-activity relationships, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under standard laboratory conditions facilitates handling and storage.
methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate structure
1105236-10-9 structure
Product Name:methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate
CAS No:1105236-10-9
MF:C19H22N2O5S2
MW:422.518382549286
CID:5989541
PubChem ID:44015562
Update Time:2025-06-08

methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate
    • methyl 4-[[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetyl]amino]benzoate
    • methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate
    • F2267-0591
    • 1105236-10-9
    • methyl 4-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamido}benzoate
    • AKOS024634167
    • Inchi: 1S/C19H22N2O5S2/c1-26-19(23)14-7-9-15(10-8-14)20-17(22)13-16-5-2-3-11-21(16)28(24,25)18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13H2,1H3,(H,20,22)
    • InChI Key: FWPCVIJMCPEJKD-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(CC2CCCCN2S(C2SC=CC=2)(=O)=O)=O)C=C1

Computed Properties

  • Exact Mass: 422.09701415g/mol
  • Monoisotopic Mass: 422.09701415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 656
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 129Ų

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methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate Related Literature

Additional information on methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate

Methyl 4-{2-1-(Thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate (CAS No. 1105236-10-9): A Comprehensive Overview

Methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate (CAS No. 1105236-10-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzoic acid and features a thiophene-sulfonyl-piperidine moiety, which imparts unique pharmacological properties. The compound's structure and functional groups make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.

The molecular structure of methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate is characterized by a central benzene ring substituted with a methyl ester group at the para position. The amide linkage connects the benzene ring to a piperidine ring, which is further functionalized with a thiophene-sulfonyl group. This intricate arrangement of functional groups contributes to the compound's high chemical stability and biological activity.

Recent studies have highlighted the potential of methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory effects, methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate has also demonstrated significant neuroprotective properties. Studies conducted on animal models have shown that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve the modulation of oxidative stress and the inhibition of neurotoxic pathways.

The therapeutic potential of methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate extends beyond inflammation and neuroprotection. Recent clinical trials have explored its efficacy in cancer treatment, particularly in inhibiting tumor growth and metastasis. The compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. These findings suggest that methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate could be developed into a novel anticancer agent with broad-spectrum activity.

The synthesis of methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene-sulfonyl group, and the final coupling with benzoic acid to form the amide linkage. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize yield and purity, making large-scale production feasible for pharmaceutical applications.

In conclusion, methyl 4-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamido}benzoate (CAS No. 1105236-10-9) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound holds promise for addressing unmet medical needs in various disease areas.

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